1-(3-Bromopropoxy)-2-fluorobenzene

Vue d'ensemble

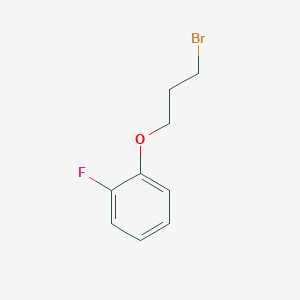

Description

1-(3-Bromopropoxy)-2-fluorobenzene is an organic compound with the molecular formula C9H10BrFO It is a derivative of benzene, where a fluorine atom is substituted at the second position and a 3-bromopropoxy group is attached to the first position

Méthodes De Préparation

The synthesis of 1-(3-Bromopropoxy)-2-fluorobenzene typically involves the reaction of 2-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures (around 80°C) for several hours. The general reaction scheme is as follows:

2-Fluorophenol+1,3-DibromopropaneK2CO3,CH3CN,80°Cthis compound

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, including the use of continuous flow reactors and more efficient purification techniques.

Analyse Des Réactions Chimiques

1-(3-Bromopropoxy)-2-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the specific reaction.

Applications De Recherche Scientifique

Organic Synthesis

1-(3-Bromopropoxy)-2-fluorobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

- Synthesis of Chalcone Derivatives : This compound has been employed in the synthesis of chalcone derivatives, which are known for their biological activities. In one study, several chalcone derivatives were synthesized using this compound, with some exhibiting inhibitory activity on α-glucosidase, an enzyme involved in carbohydrate metabolism.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial intermediate for developing pharmaceutical compounds.

- Antifungal Agents : The compound has been used in the synthesis of omoconazole nitrate, a potent antifungal agent. The production process involves using this compound to create intermediates that lead to the final drug formulation.

- Potassium Channel Blockers : Another application is in synthesizing potassium channel blockers, which are essential for treating various medical conditions related to ion channel dysfunctions. The compound's ability to undergo nucleophilic substitution reactions facilitates the formation of these therapeutic agents.

Material Science

This compound is also significant in material science due to its properties that enhance polymer and material formulations.

- Polymer Synthesis : The compound can be utilized in creating advanced materials with specific properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for various industrial applications .

Case Study 1: Synthesis of Chalcone Derivatives

In a recent study, researchers synthesized five different chalcone derivatives using this compound. Among these derivatives, two showed promising inhibitory activity on α-glucosidase while others increased enzyme activity. This highlights the compound's potential as a precursor for biologically active molecules.

Case Study 2: Development of Antifungal Agents

The synthesis of omoconazole nitrate from this compound has been documented as a successful method for producing effective antifungal agents. The incorporation of this compound into the synthetic pathway has led to enhanced efficacy against fungal infections.

Chemical Properties and Reactions

The chemical behavior of this compound includes:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can undergo oxidation reactions to form alcohols or ketones and reduction reactions to yield simpler hydrocarbons.

These properties make it versatile for various synthetic pathways in both academic and industrial settings.

Mécanisme D'action

The mechanism by which 1-(3-Bromopropoxy)-2-fluorobenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The bromine and fluorine atoms can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-(3-Bromopropoxy)-2-fluorobenzene include:

1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine, used in the synthesis of antifungal agents.

1-(3-Bromopropoxy)-2-methylbenzene: Contains a methyl group instead of fluorine, used in the synthesis of various organic compounds.

1-(3-Bromopropoxy)-3-chlorobenzene: Another similar compound with a chlorine atom, used in the production of pharmaceuticals.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Activité Biologique

1-(3-Bromopropoxy)-2-fluorobenzene is a synthetic organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CAS No. 145943-76-6) features a bromopropoxy group and a fluorobenzene moiety, which contribute to its chemical reactivity and biological properties. The compound's structure can be depicted as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) values for these compounds often range from 62.5 µg/mL to 125 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| 3-O-methylquercetin | 125 | Salmonella typhimurium |

| 3,3'-di-O-methylquercetin | 62.5 | Bacillus cereus |

Antiproliferative Effects

The antiproliferative activity of related compounds has been documented in various cancer cell lines. For example, flavonoids derived from natural products have shown selective toxicity towards MCF-7 breast cancer cells, indicating that structural modifications similar to those in this compound may also yield anticancer properties .

Table 2: Antiproliferative Activity of Related Compounds

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 3-O-methylquercetin | 11.23 | MCF-7 |

| 3,3'-di-O-methylquercetin | 10.11 | MCF-7 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of therapeutic agents.

- Cell Signaling Pathways : It is hypothesized that this compound may interact with cell signaling pathways involved in apoptosis and cell proliferation, thereby exerting its antiproliferative effects .

Propriétés

IUPAC Name |

1-(3-bromopropoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBROVZRIQZCTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428287 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145943-76-6 | |

| Record name | 1-(3-bromopropoxy)-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.